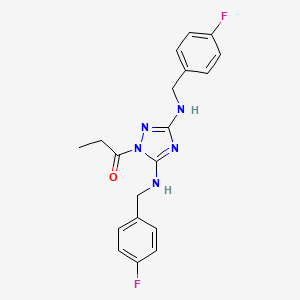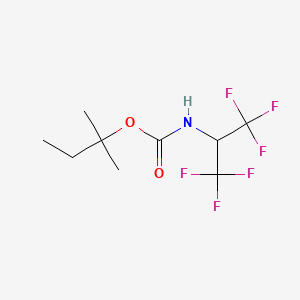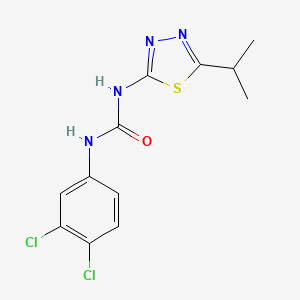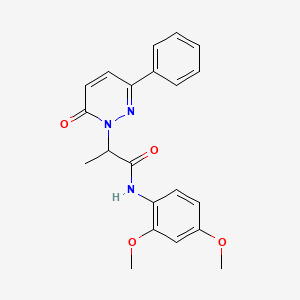
1-(3,5-bis((4-fluorobenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-bis((4-fluorobenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 1-(3,5-bis((4-fluorobenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the fluorobenzyl groups and the propanone moiety. Common reagents used in the synthesis include hydrazine, benzyl halides, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
1-(3,5-bis((4-fluorobenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-bis((4-fluorobenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
1-(3,5-bis((4-fluorobenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one can be compared with other triazole derivatives, such as:
1-(3,5-bis((4-chlorobenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one: This compound has similar structural features but contains chlorobenzyl groups instead of fluorobenzyl groups. The presence of chlorine atoms can affect the compound’s reactivity and biological activity.
1-(3,5-bis((4-methylbenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one: This derivative contains methylbenzyl groups, which can influence the compound’s lipophilicity and pharmacokinetic properties.
1-(3,5-bis((4-nitrobenzyl)amino)-1H-1,2,4-triazol-1-yl)propan-1-one: The presence of nitro groups can enhance the compound’s electron-withdrawing properties, affecting its chemical reactivity and potential biological effects.
These comparisons highlight the uniqueness of this compound, particularly in terms of its fluorine atoms, which can influence its biological activity and chemical properties.
Properties
IUPAC Name |
1-[3,5-bis[(4-fluorophenyl)methylamino]-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O/c1-2-17(27)26-19(23-12-14-5-9-16(21)10-6-14)24-18(25-26)22-11-13-3-7-15(20)8-4-13/h3-10H,2,11-12H2,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUFVJCUUWHLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)NCC2=CC=C(C=C2)F)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino]-N-(2,6-difluorophenyl)benzamide](/img/structure/B5192011.png)
![ethyl 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5192016.png)

![(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(3-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one](/img/structure/B5192022.png)


![2-fluoro-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5192041.png)
![{2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone](/img/structure/B5192044.png)
![5-(3-{1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5192049.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B5192053.png)
![Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate](/img/structure/B5192077.png)

![2-fluoro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5192100.png)

